4-(1,1,2,2,2-Pentafluoroethyl)piperidine
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Overview
Description
“4-(1,1,2,2,2-Pentafluoroethyl)piperidine” is a chemical compound with the CAS Number: 2445786-40-1 . It has a molecular weight of 231.12 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-(1,1,2,2,2-Pentafluoroethyl)piperidine” is 1S/C7H6F5NO2/c8-6(9,7(10,11)12)3-1-4(14)13-5(15)2-3/h3H,1-2H2,(H,13,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“4-(1,1,2,2,2-Pentafluoroethyl)piperidine” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Scientific Research Applications
Radiolabeled Probes for σ Receptors
Halogenated 4-(phenoxymethyl)piperidines, including derivatives with pentafluoroethyl groups, have been synthesized and evaluated as potential σ receptor ligands. Their affinity and selectivity were assessed through in vitro receptor binding assays, with studies revealing their potential as probes for in vivo tomographic studies of σ receptors. This research underscores the utility of such compounds in neuropharmacology and imaging studies (Waterhouse et al., 1997).
Molecular Structure Analysis
Research on 4-Piperidinecarboxylic acid hydrochloride has contributed to understanding the molecular and crystal structures of piperidine derivatives. Such studies are essential for designing new compounds with specific physical and chemical properties, highlighting the broader applicability of piperidine structures in materials science and crystallography (Szafran et al., 2007).
Synthesis of Neuroleptic Agents
4,4-Bis(p-fluorophenyl)butylbromide, a key intermediate in synthesizing Fluspirilen and Penfluridol, involves the catalyzed hydroformylation of derivatives including 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol. This process demonstrates the role of piperidine derivatives in developing pharmaceutical compounds, particularly neuroleptic agents (Botteghi et al., 2001).
Gastric Antisecretory Agents
The development of gastric antisecretory drugs has seen the use of 4-(diphenylmethyl)-1-[(imino)methyl]piperidines. These compounds, designed to lack anticholinergic activity, represent the application of piperidine derivatives in creating new therapeutic agents for treating peptic ulcer disease (Scott et al., 1983).
Fluorescent pH Sensors
Derivatives of 4-Piperidine-naphthalimide have been synthesized to act as novel fluorescent pH sensors. Their fluorescence properties, affected by intramolecular hydrogen bonding, showcase the potential of piperidine derivatives in developing pH-sensitive materials for biological and chemical sensors (Cui et al., 2004).
Corrosion Inhibition
The study of piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations indicates their effectiveness as corrosion inhibitors. This application is crucial for materials science, particularly in designing coatings and treatments to protect metals (Kaya et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F5N/c8-6(9,7(10,11)12)5-1-3-13-4-2-5/h5,13H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOYRZGGPCRUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,2,2,2-Pentafluoroethyl)piperidine |
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